
2-Benzyl-3-methyleneisoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-3-methyleneisoindolin-1-one is a heterocyclic compound that belongs to the isoindolinone family. This compound is characterized by a benzyl group attached to the nitrogen atom and a methylene group at the 3-position of the isoindolinone core. Isoindolinones are known for their diverse biological activities and synthetic importance, making them valuable in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3-methyleneisoindolin-1-one can be achieved through several methods. One common approach involves the reaction of 2-bromobenzamides with terminal alkynes using copper(II) acetate (Cu(OAc)2) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation. This method provides good to moderate yields with high stereoselectivity . Another method involves the use of aryl diazonium salts for the arylation of 3-methylene isoindolinones, which can be optimized with light irradiation to improve yields .
Industrial Production Methods
The use of microwave irradiation and copper catalysis offers an efficient and scalable approach for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3-methyleneisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindolinone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
2-Benzyl-3-methyleneisoindolin-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Benzyl-3-methyleneisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, its anti-cancer activity is believed to arise from its interaction with protein kinase drug targets, leading to the inhibition of cancer cell proliferation . The compound’s fluorescence properties are due to its solvatochromic behavior, which allows it to be used as a fluorescent probe in biological studies .
Comparison with Similar Compounds
2-Benzyl-3-methyleneisoindolin-1-one can be compared with other similar compounds, such as:
3-Methyleneisoindolin-1-one: Lacks the benzyl group but shares the methylene group at the 3-position.
2-Benzylisoindolin-1-one: Lacks the methylene group but has the benzyl group attached to the nitrogen atom.
3-Benzyl-3-methoxyisoindolin-1-one: Contains a methoxy group instead of a methylene group at the 3-position.
The uniqueness of this compound lies in its combination of the benzyl and methylene groups, which contribute to its diverse reactivity and biological activities .
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-benzyl-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C16H13NO/c1-12-14-9-5-6-10-15(14)16(18)17(12)11-13-7-3-2-4-8-13/h2-10H,1,11H2 |
InChI Key |
MHQUUAZBQMWFKI-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


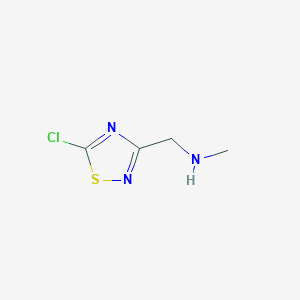
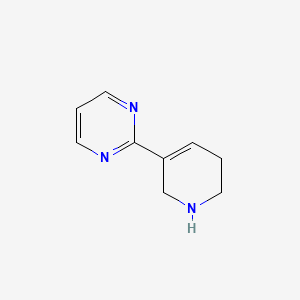
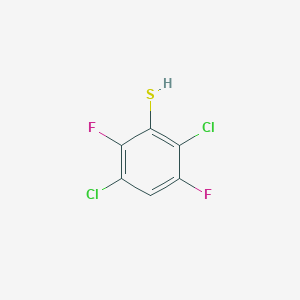
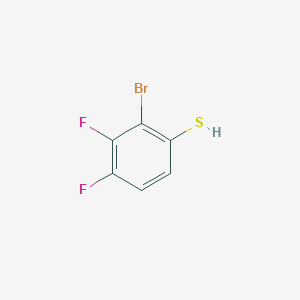
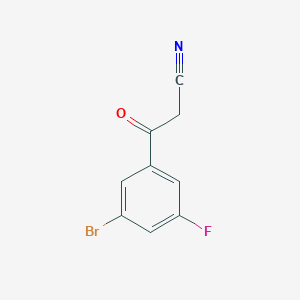
![[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12836388.png)
![2,5-Dibromo-6-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12836395.png)

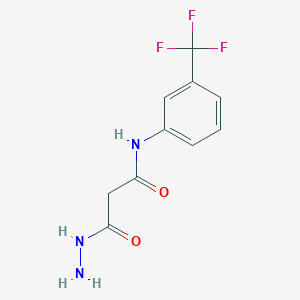



![(7,7'-Dimethoxy-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diphenylphosphine oxide)](/img/structure/B12836459.png)
![3-Chloropyrrolo[1,2-c]pyrimidine](/img/structure/B12836461.png)
